molecular formula C11H8ClN B1363647 2-Chloro-5-phenylpyridine CAS No. 66600-05-3

2-Chloro-5-phenylpyridine

Cat. No.: B1363647
CAS No.: 66600-05-3
M. Wt: 189.64 g/mol
InChI Key: GPTCNPDHDYHZER-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyridine is an organic compound with the molecular formula C({11})H({8})ClN. It is a chlorinated derivative of phenylpyridine, characterized by the presence of a chlorine atom at the second position and a phenyl group at the fifth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenylpyridine can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, the Suzuki coupling reaction is often preferred due to its high yield and selectivity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of advanced catalysts and optimized reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted phenylpyridines.

    Oxidation: this compound N-oxide.

    Reduction: 2-Chloro-5-phenylpiperidine.

Scientific Research Applications

2-Chloro-5-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and phenyl group contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 2-Chloro-3-phenylpyridine
  • 2-Chloro-4-phenylpyridine
  • 2-Chloro-6-phenylpyridine

Comparison: 2-Chloro-5-phenylpyridine is unique due to the specific positioning of the chlorine and phenyl groups, which significantly affects its chemical reactivity and biological activity. Compared to its isomers, it often exhibits different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-chloro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTCNPDHDYHZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376525
Record name 2-Chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66600-05-3
Record name 2-Chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylpyridine
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Synthesis routes and methods I

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, 30.3 g of tetrahydrofuran solution containing 19.5% by weight of isopropylmagnesium chloride (57.5 mmol as isopropylmagnesium chloride) as a magnesiation reagent was charged, and cooled at 10° C., and then 20 g of tetrahydrofuran solution containing 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) as a 2,5-dihalogenopyridine derivative (I), was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then added dropwise to the solution of tetrahydrofuran (20 g) containing bromobenzene (7.9 g, 50.0 mmol) as a halogenoaryl derivative (II), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.20 g, 0.25 mmol) as a palladium compound in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, and then saturated aqueous solution of ammonium chloride (50 g) was added. Toluene (50 g) was added to the reaction mixture, and after stirring for 1.0 hour, the reaction mixture was left to stand to separate the organic layer. After washing the organic layer with saturated sodium chloride solution (10 g), it was condensed under reduced pressure to obtain crude 6-chloro-3-phenylpyridine (6.5 g, purity: 82%, yield: 60%). The resultant crude 6-chloro-3-phenylpyridine (6.5 g) was purified by silica gel column chromatography (200 g), and 6-chloro-3-phenylpyridine (4.5 g, yield: 42%) as a 6-halogeno-3-arylpyridine derivative (III) was obtained.
Quantity
57.5 mmol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
solvent
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
50 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-iodopyridine (5.0 g, 20.9 mmol), phenylboronic acid (2.6 g, 20.9 mmol), Pd(Ph3P)4 (1.45 g 1.25 mmol), sodium carbonate (6.64 g, 62.6 mmol), DME (20 mL) and water (5 mL) was degassed with nitrogen and then refluxed overnight. The mixture was concentrated and extracted with ethyl acetate. The ethyl acetate layer was dried on Na2SO4 and then vacuum distilled to give 2-chloro-5-phenylpyridine (2.79 g, 14.71 mmol (70.5% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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